molecular formula C14H12N2OS B2821968 1-(3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone CAS No. 107922-02-1

1-(3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone

Cat. No. B2821968
CAS RN: 107922-02-1
M. Wt: 256.32
InChI Key: JWKVDHGCRFTUBH-UHFFFAOYSA-N
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Description

The compound “1-(3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone” is a derivative of the imidazo[2,1-b]thiazole scaffold . Imidazo[2,1-b]thiazole derivatives have been studied for their broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . They have also been used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves the use of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone . A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound . The synthesis process involves a one-pot three-component synthesis .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been utilized in microwave-assisted Hantzsch thiazole synthesis, leading to the production of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. These compounds have potential applications in various chemical syntheses and are produced through reactions involving chloroacetylchloride, 1,4-dioxane, and thioureas (Kamila, Mendoza, & Biehl, 2012).
  • Another method for assembling the imidazo[2,1-b][1,3]thiazole system has been reported, based on the reaction of derivatives with 2-aminothiazoles. This synthesis method is significant for the development of compounds with potential anticancer properties, as demonstrated in studies on kidney and prostate cancer cell lines (Potikha & Brovarets, 2020).

Future Directions

Imidazo[2,1-b]thiazole derivatives have shown potential in various fields, including medicinal chemistry. They have been studied for their broad spectrum of pharmacological activities, and further studies are needed to increase the library of imidazo[2,1-b]thiazole derivatives for a deeper understanding of the relationship between the biological activity of the compounds and their structures . This could lead to the development of new antitumor compounds and other therapeutic agents .

properties

IUPAC Name

1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-9-13(10(2)17)18-14-15-12(8-16(9)14)11-6-4-3-5-7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKVDHGCRFTUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone

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